molecular formula C17H14N2O B11711576 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol

1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol

Cat. No.: B11711576
M. Wt: 262.30 g/mol
InChI Key: GOXMIRPGNYQUGX-WOJGMQOQSA-N
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Description

1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production, such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the imine or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce secondary amines.

Mechanism of Action

The mechanism of action of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity may be due to its ability to chelate metal ions essential for microbial growth, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is unique due to its specific combination of a naphthalene ring and a methylpyridine moiety, which imparts distinct electronic and steric properties. These properties influence its reactivity and the stability of its metal complexes, making it particularly useful in coordination chemistry and potential therapeutic applications .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-[(E)-(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3/b18-11+

InChI Key

GOXMIRPGNYQUGX-WOJGMQOQSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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